3-Ethynyl-2-fluoro-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-2-fluoro-6-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . This compound is characterized by the presence of an ethynyl group at the 3-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-6-methoxypyridine with an ethynylating agent under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Ethynyl-2-fluoro-6-methoxypyridine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form corresponding carbonyl compounds.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carbonyl compounds.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
3-Ethynyl-2-fluoro-6-methoxypyridine is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-fluoro-6-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group can modulate the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxypyridine: Lacks the ethynyl group, making it less reactive in coupling reactions.
3-Ethynyl-2-fluoro-5-methoxypyridine: Similar structure but with the methoxy group at the 5-position.
Uniqueness
3-Ethynyl-2-fluoro-6-methoxypyridine is unique due to the specific positioning of the ethynyl, fluoro, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
3-ethynyl-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C8H6FNO/c1-3-6-4-5-7(11-2)10-8(6)9/h1,4-5H,2H3 |
InChI Key |
UATVVAAQDXFLEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C#C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.